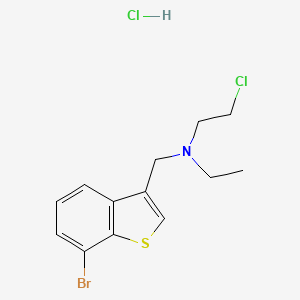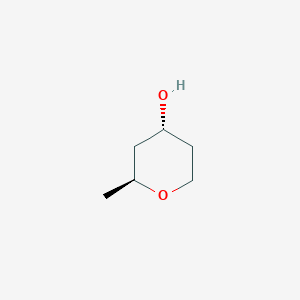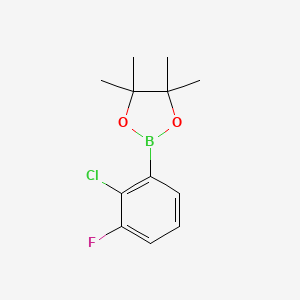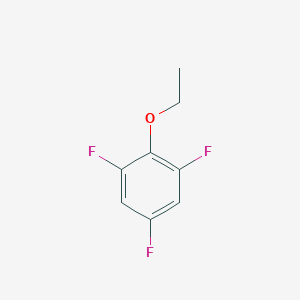
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester
Vue d'ensemble
Description
“2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H18BF3O4 . It is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be of significant utility in asymmetric synthesis .
Mode of Action
Boronic esters are known for their ability to undergo stereospecific functionalizations and transformations . These transformations, which retain the high enantioenrichment of the starting boronic ester, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The transformations of boronic esters into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The synthetic utility of boronic esters is tempered by their air and moisture sensitivity .
Result of Action
The transformations of boronic esters into other functional groups is of considerable interest in synthesis .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester is a potent inhibitor of proteasome activity and has been shown to have anti-tumor effects in various cancer cell lines. However, it is important to note that this compound pinacol ester is a tool compound and should be used with caution in experiments. Its potency as a proteasome inhibitor can lead to off-target effects and potential toxicity in cells.
Orientations Futures
There are several future directions for research on 2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester. One area of interest is the development of this compound pinacol ester analogs with improved potency and selectivity for proteasome inhibition. Another area of interest is the use of this compound pinacol ester in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound pinacol ester and its potential as a therapeutic agent for cancer.
Applications De Recherche Scientifique
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester has been widely used in scientific research as a tool compound to study proteasome activity and its role in various cellular processes. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells. Inhibition of proteasome activity has been shown to have anti-tumor effects, making this compound pinacol ester a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-8-9(20-14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOKFHNAZLXTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)




![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-](/img/structure/B3348423.png)
![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)